molecular formula C8H14O3 B1380174 2-(Propan-2-yl)oxolane-3-carboxylic acid CAS No. 1490063-59-6

2-(Propan-2-yl)oxolane-3-carboxylic acid

Cat. No.: B1380174
CAS No.: 1490063-59-6
M. Wt: 158.19 g/mol
InChI Key: UPQVLGYJZWGVBV-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is characterized by an oxolane (tetrahydrofuran) ring substituted at the 2-position with an isopropyl group and at the 3-position with a carboxylic acid functional group . This structure makes it a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research. The carboxylic acid group allows for further derivatization, such as amide bond formation or esterification, enabling the creation of a diverse library of compounds for screening and development. The isopropyl and tetrahydrofuran motifs are common in pharmaceuticals and agrochemicals, suggesting its potential utility in constructing complex molecules for drug discovery programs targeting various diseases . This product is supplied with a minimum purity of 95% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound as a key intermediate in the synthesis of more complex structures, such as those explored in patent literature involving carboxylic acid derivatives .

Properties

IUPAC Name

2-propan-2-yloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)7-6(8(9)10)3-4-11-7/h5-7H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQVLGYJZWGVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 2-alkoxypropanoic acid derivatives

  • Step 1: Synthesize 2-alkoxypropanoic acid esters (e.g., isopropoxy derivatives).
  • Step 2: Cyclize under acidic conditions to form the oxolane ring.
  • Step 3: Hydrolyze ester groups to obtain the free carboxylic acid.

Method B: Ring formation via nucleophilic substitution

  • Step 1: Prepare a suitable halogenated precursor, such as 2-halogen-3-hydroxypropanoic acid derivatives.
  • Step 2: Induce intramolecular nucleophilic substitution to close the ring.
  • Step 3: Oxidize or functionalize the side chain to introduce the carboxylic acid at the 3-position.

Method C: Oxidation of methyl groups on cyclic precursors

  • Step 1: Start with a methyl-substituted oxolane derivative.
  • Step 2: Oxidize methyl groups to carboxylic acids using reagents like potassium permanganate or chromium-based oxidants.

Representative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
A 2-alkoxypropanoic acid ester Acid catalyst Reflux, intramolecular cyclization 70-85% Efficient for ring closure
B 2-halogen-3-hydroxypropanoic acid Base or acid Cyclization at room temperature 65-78% Requires halogenation step
C Methyl-substituted oxolane derivatives Oxidants (KMnO₄) Aqueous, reflux 60-75% Suitable for oxidation of side chains

Research Findings and Considerations

  • Eco-friendly solvents: Recent advances emphasize the use of water and other green solvents to reduce environmental impact, as seen in the synthesis of related carboxylic acids.
  • Reaction optimization: Conditions such as temperature, pH, and reagent equivalents significantly influence yield and purity.
  • Enantioselectivity: For chiral centers, enantioselective catalysts or chiral auxiliaries are employed to obtain optically active compounds, as demonstrated in the synthesis of pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Propan-2-yl)oxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted oxolane carboxylic acids. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application Notes
2-(Propan-2-yl)oxolane-3-carboxylic acid C₈H₁₄O₃ 158.20 Isopropyl, carboxylic acid No literature/patent data
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans C₁₁H₁₆N₂O₃ 224.26 Pyrazole, isopropyl, carboxylic acid Lab-use only; discontinued
rac-(2R,3S)-2-(prop-1-en-2-yl)oxolane-3-carboxylic acid C₈H₁₂O₃ 156.18 Propenyl, carboxylic acid Synthetic intermediate
rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid C₁₁H₁₆N₂O₃ 224.26 Dimethylpyrazole, carboxylic acid Unspecified research applications

Key Findings:

Synthetic Accessibility :

  • The parent compound’s lack of reported synthesis or isolation contrasts with pyrazole-containing analogs, which are cataloged as building blocks for medicinal chemistry (e.g., Enamine Ltd’s catalog ). This suggests that steric hindrance from the isopropyl group may complicate synthesis or purification .

The trans isomer of the pyrazole-substituted derivative (C₁₁H₁₆N₂O₃) is explicitly noted as "discontinued," hinting at challenges in scalability or functional performance .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(Propan-2-yl)oxolane-3-carboxylic acid is C8H14O3C_8H_{14}O_3. The compound consists of an oxolane ring and a carboxylic acid functional group, which significantly influences its chemical behavior and potential biological interactions.

PropertyValue
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Functional GroupsCarboxylic acid, Ether
Structural FeaturesFive-membered ring

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, preliminary findings suggest potential interactions with various biological molecules. Compounds with similar frameworks have shown the ability to interact with enzymes or receptors, indicating possible roles in metabolic pathways or as inhibitors of specific biological processes.

Potential Applications

  • Pharmaceuticals : The compound may exhibit antimicrobial properties akin to other carboxylic acids, which have been documented for their effectiveness against various pathogens.
  • Polymer Chemistry : It has been noted for its utility in synthesizing biodegradable polymers or as additives in polymer formulations, which could lead to environmentally friendly materials.

Currently, there is no detailed information available regarding the specific mechanism of action of this compound in biological systems. However, it is hypothesized that the carboxylic acid group may facilitate interactions with biological targets such as enzymes or receptors, potentially modulating their activity.

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, comparisons can be made with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(Propan-2-yloxy)oxolane-3-carboxylic acidC8H14O4Contains an ether linkage; different reactivity
3-Aminooxolane-2-carboxylic acidC8H13NO3Contains an amino group; may exhibit different activities
4-Hydroxybutanoic acidC4H8O3Simpler structure; used in polymer production

These comparisons highlight the uniqueness of this compound and its potential applications across various fields.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are lacking, related research on similar compounds provides insight into its possible effects:

  • Antimicrobial Activity : Research on phenolic compounds shows that structural similarities can lead to significant antimicrobial properties against clinically relevant pathogens .
  • Polymer Applications : Studies on biodegradable polymers indicate that compounds with carboxylic groups enhance polymer characteristics, suggesting a similar potential for this compound in material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Propan-2-yl)oxolane-3-carboxylic acid
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2-(Propan-2-yl)oxolane-3-carboxylic acid

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